N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide
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Description
The name suggests that this compound is an oxalamide derivative, which means it contains a functional group derived from oxalic acid, an organic compound that occurs naturally in many foods.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenyl and thiazolyl derivatives with oxalic acid or a derivative thereof. The specifics of the synthesis would depend on the exact structures of the starting materials and the conditions under which the reaction is carried out.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl and thiazolyl groups suggests that the compound may have aromatic properties.Chemical Reactions Analysis
The reactivity of this compound would depend on the presence and position of functional groups in its structure. The oxalamide group could potentially undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in different solvents, and the aromatic rings could contribute to its UV/Vis absorption spectrum.Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity, toxicity, and the conditions under which it’s handled. Proper safety precautions should always be taken when handling chemical compounds.
Future Directions
The future research directions for this compound would depend on its properties and potential applications. If it’s a drug, future research could involve studying its pharmacokinetics and pharmacodynamics, exploring its potential therapeutic uses, and conducting clinical trials.
properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O2S/c1-12-16(22)3-2-4-17(12)28-19(30)18(29)26-10-9-15-11-31-20(27-15)13-5-7-14(8-6-13)21(23,24)25/h2-8,11H,9-10H2,1H3,(H,26,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXLYPLKCWZIMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide |
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